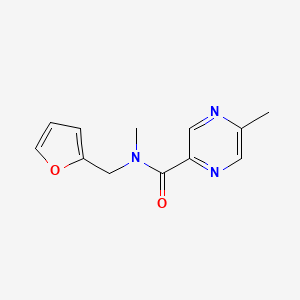
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one acts as a competitive inhibitor of PDE10A, binding to the enzyme's catalytic site and preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the levels of these cyclic nucleotides in the brain, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects, including increasing the levels of cAMP and cGMP in the brain, altering neuronal signaling, and modulating behavior. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to enhance the activity of dopaminergic neurons in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has several advantages for use in lab experiments, including its high yield and purity, potent inhibition of PDE10A, and potential therapeutic applications. However, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one also has some limitations, such as its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, including investigating its potential therapeutic applications in neurological disorders, further elucidating its mechanism of action, and developing more efficient and scalable synthesis methods. Additionally, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one may have potential applications in other fields, such as agriculture and material science, which could be explored in future research.
Synthesemethoden
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with N-tert-butoxycarbonyl-4-methylpiperidine-1-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to exhibit potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This makes 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one a promising candidate for the development of drugs targeting PDE10A, which may have therapeutic potential in the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKFCLEFETRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)



![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
